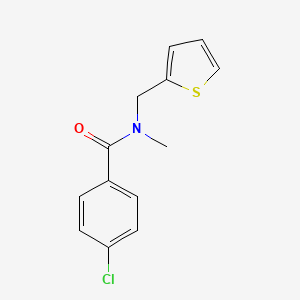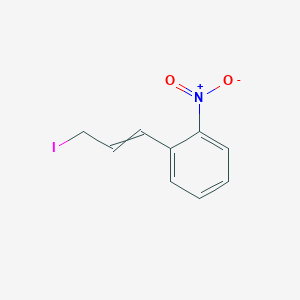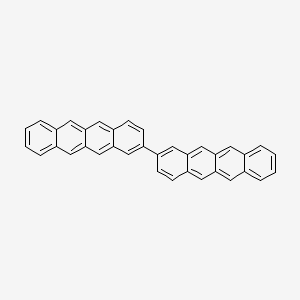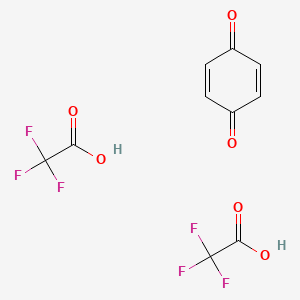![molecular formula C11H13Br2NO B14203835 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- CAS No. 832724-72-8](/img/structure/B14203835.png)
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is an organic compound that belongs to the class of amines It features a propanamine backbone with two bromine atoms attached at the 2 and 3 positions, and a methoxyphenyl group attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Potassium tert-butoxide: Used as a base in substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- involves its interaction with molecular targets through its functional groups. The bromine atoms and the methoxyphenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propanamine, 3-methoxy-: A related compound with a methoxy group attached to the propanamine backbone.
2,3-Dibromo-propylamine: Another similar compound with bromine atoms at the 2 and 3 positions.
Uniqueness: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
832724-72-8 |
|---|---|
Fórmula molecular |
C11H13Br2NO |
Peso molecular |
335.03 g/mol |
Nombre IUPAC |
N-(2,3-dibromopropyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H13Br2NO/c1-15-11-4-2-3-9(5-11)7-14-8-10(13)6-12/h2-5,7,10H,6,8H2,1H3 |
Clave InChI |
XLMLZKRGZQUUNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=NCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


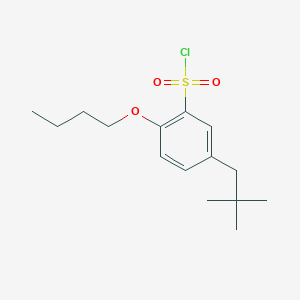
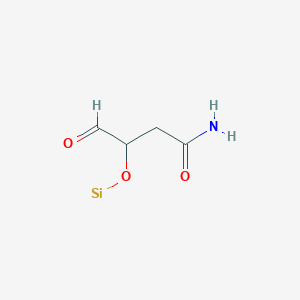
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
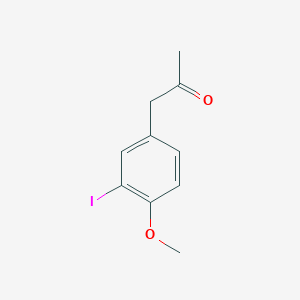
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
